molecular formula C10H12O3 B016582 Ethyl 2-(3-hydroxyphenyl)acetate CAS No. 22446-38-4

Ethyl 2-(3-hydroxyphenyl)acetate

Cat. No. B016582
CAS RN: 22446-38-4
M. Wt: 180.2 g/mol
InChI Key: NSQBADKMIYCCSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to Ethyl 2-(3-hydroxyphenyl)acetate, such as Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, involves the Lossen rearrangement. This method facilitates the conversion from carboxylic acids to ureas in a single pot, indicating the efficiency and versatility of such compounds in organic synthesis without racemization, demonstrating their importance in synthetic chemistry due to their ability to undergo transformations under mild conditions, offering a cost-effective and environmentally friendly approach (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provides insights into the conformational dynamics and structural determinants critical for their reactivity. X-ray diffraction data reveal intricate details about the atomic arrangement, showcasing how structural nuances influence the chemical behavior of these molecules. Such analyses are crucial for understanding the physical basis of their chemical reactivity and properties (Kaur et al., 2012).

Chemical Reactions and Properties

Ethyl 2-(3-hydroxyphenyl)acetate and its derivatives exhibit a broad range of chemical reactivity, as evidenced by their involvement in Pummerer rearrangement, which serves as an alternative approach to synthesizing 2,3-dimethylthio benzofurans. This reactivity pattern underscores the compound's utility in complex organic synthesis, enabling the construction of molecules with potential biological activity and material science applications (Carreño-Montero et al., 2019).

Physical Properties Analysis

The physical properties of Ethyl 2-(3-hydroxyphenyl)acetate derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the crystal and molecular structure studies provide insight into the compound's stability and behavior in different solvents, which is essential for its application in synthetic pathways and material science (Makaev et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for undergoing specific reactions, are central to the utility of Ethyl 2-(3-hydroxyphenyl)acetate in organic synthesis. Studies on its analogs reveal intricate details about the mechanisms of reaction they participate in, offering valuable insights into designing new synthetic routes and understanding the underlying chemistry (Gioiello et al., 2011).

Scientific Research Applications

  • Enhancement of Learning and Memory : A study found that 2-(dialkylamino)ethyl-[(3-thiophenyl)methoxy) acetate hydrochloride enhances learning and memory in mice (Jiang Jing-ai, 2006).

  • Synthesis of Hydroxamic Acids and Ureas : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement enables the single-pot synthesis of hydroxamic acids and ureas from carboxylic acids (Kishore Thalluri et al., 2014).

  • Regioselective Synthesis : Cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leads to the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols (Katsuya Uchiyama et al., 1998).

  • Distribution in Organs and Blood : Intravenous administration of 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl) acetate in rats leads to rapid distribution in organs and blood (V. K. Shormanov et al., 2017).

  • Kinetic Resolution for ACE Inhibitor Synthesis : A membrane reactor effectively carries out kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate for ACE inhibitor synthesis (A. Liese et al., 2002).

  • Chemoselective Acetylation : Chemoselective acetylation of 2-aminophenol using immobilized lipase is significant for antimalarial drug synthesis (Deepali B Magadum et al., 2018).

  • Analysis of 3-methoxy-4-hydroxyphenylglycol : A method for estimating 3-methoxy-4-hydroxyphenylglycol in urine involves acetylating it to the triacetate for extraction (Z. Kahane et al., 1972).

  • Anti-inflammatory Activity : 1,2,4-triazole derivatives of 4-hydroxyphenyl acetic acid showed anti-inflammatory activity (M. Virmani et al., 2014).

  • Fluorescence Quenching in Analytical Techniques : Ethilefrine fluorescence decreases at pH 7 due to a proton transfer mechanism induced by acetate anions, affecting analytical fluorimetric techniques (B. Q. Osso et al., 1999).

  • Synthesis of Anti-Asthma Drugs : Enzymatic hydrolysis using immobilized lipase is a promising technique for synthesizing a new prototype anti-asthma drug (J. Bevilaqua et al., 2004).

Safety And Hazards

Ethyl 2-(3-hydroxyphenyl)acetate is classified as a hazardous chemical. It is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

ethyl 2-(3-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQBADKMIYCCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341346
Record name ethyl 2-(3-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-hydroxyphenyl)acetate

CAS RN

22446-38-4
Record name Ethyl 3-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22446-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-(3-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (3-Hydroxyphenyl)acetate
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Synthesis routes and methods I

Procedure details

A solution of 2-(3-Hydroxyphenyl)acetic acid (25 g, 164.31 mmol) and p-Toluenesulfonic acid monohydrate (3.49 g, 18.3 mmol) in abs ethanol (250 ml) was refluxed for 4 hours or until all the starting material is consumed. The reaction mixture was concentrated, diluted with ethyl acetate and washed with water. The organic layer was dried over Na2SO4, filtered, concentrated, and purified by flash chromatography on a silica gel column (hex:ethyl acetate, 2:1) to give the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-hydroxyphenylacetic acid (15.5 g) in ethanol (200 mL) was added sulfuric acid (1 mL) and refluxed for 2.5 hours. The reaction mixture was cooled to room temperature. The mixture was added water and extracted with EtOAc. The organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo. (18.2 g, 99.0%, pale brown oil)
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 55 g of 3-hydroxyphenylacetic acid in 400 ml of 100° ethanol is refluxed overnight in the presence of a few drops of concentrated H2SO4. It is evaporated to dryness and the residue is taken up in ethyl ether and washed with water and then with a saturated aqueous solution of NaHCO3. After drying over MgSO4 followed by evaporation, 58 g of an oil are obtained.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

3-Hydroxyphenylacetic acid (5.0 g, 32.9 mmol) and sulfuric acid (1 mL) in EtOH (100 mL) were heated to 70° C. for 1 hour. After work-up, 5.2 g of the desired product was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Kim, J Ann, S Lee, W Sun, PM Blumberg… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of A-region analogues of 2-(3-fluoro-4-methylsufonamidophenyl) propanamide 1 were investigated as TRPV1 antagonists. The analysis of structure-activity relationship …
NC Ezeude - 2014 - academicworks.cuny.edu
Molecular gels have shown to be an excellent multifunctional soft material. The search for biobased gelators has become an emerging trend in recent years due to their potential …
Number of citations: 2 academicworks.cuny.edu
E Sánchez-Hernández, L Buzón-Durán… - Agronomy, 2021 - mdpi.com
Crithmum maritimum and Daucus carota subsp. gummifer are two species of the Apiaceae family that share multiple characteristics: both are halophitic, live on cliffs in the same …
Number of citations: 9 0-www-mdpi-com.brum.beds.ac.uk
S O'Reilly - 2023 - doras.dcu.ie
Organocatalysis and green chemistry are major areas of modern research. The current project aims to apply these concepts to development of a catalytic Corey-Chaykovsky reaction. …
Number of citations: 0 doras.dcu.ie

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